3-(2-Methylphenyl)-3'-trifluoromethylpropiophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "3-(2-Methylphenyl)-3'-trifluoromethylpropiophenone" is a chemical entity that appears to be related to various research areas, including organic synthesis and material science. While the provided papers do not directly discuss this compound, they offer insights into related chemical reactions and structures that can be used to infer potential properties and synthetic routes for the compound .

Synthesis Analysis

The synthesis of related compounds involves palladium-catalyzed reactions, as seen in the formation of 1,1,2,2-tetraarylethanes from 2-hydroxy-2-methylpropiophenone . Additionally, the synthesis of fluorinated aromatic diamine monomers, which are structurally related to the target compound, has been achieved through coupling reactions followed by reduction . These methods suggest that similar catalytic and coupling strategies could be employed in the synthesis of "this compound."

Molecular Structure Analysis

The molecular structure of compounds similar to the target molecule has been

Aplicaciones Científicas De Investigación

Palladium-Catalyzed Arylation Reactions

The compound undergoes multiple arylations through C-C and C-H bond cleavages in the presence of a palladium catalyst. This process leads to the synthesis of tetraarylethanes and diaryl isochromanones, important for various synthetic applications (Wakui et al., 2004).

Vinylphosphonium Salt Mediated Reactions

The compound participates in reactions with catechol and methyl propiolate or ethyl phenylpropiolate, leading to the formation of benzodioxole derivatives. This showcases its role in the synthesis of complex organic compounds (Yavari et al., 2006).

Role in Antiandrogen Activity

3-(Substituted thio)-2-hydroxypropionanilides and their sulfones and sulfoxides, where the trifluoromethyl group plays a crucial role, exhibit partial androgen agonist activity. This is pivotal in the development of novel antiandrogens for treating androgen-responsive diseases (Tucker et al., 1988).

Crystal and Molecular Structure Studies

The isomers of 3-(2-Methylphenyl)-3'-trifluoromethylpropiophenone demonstrate different biological activities, with structural determinations aiding in understanding their bioactivity (Allen et al., 1971).

Cesium Fluoride Mediated Reactions

In a study involving the N-methylation of a bicalutamide derivative, a 1,4-N-->O migration was observed, indicating the compound's role in facilitating novel chemical transformations (Patil et al., 2006).

Selenium-Promoted Electrophilic Cyclization

The compound is used in selenium-promoted cyclization of arylpropiolamides, leading to the synthesis of organoselenyl spiro trienones. This process is significant in the field of organic synthesis (Recchi et al., 2020).

Base-Catalysed Acyloin Rearrangements

The compound is amenable to base-catalysed α-ketol rearrangements, yielding isomeric hydroxypropanones. These intermediates are useful in synthesizing novel compounds like arylflavanones (Hall et al., 1980).

Propiedades

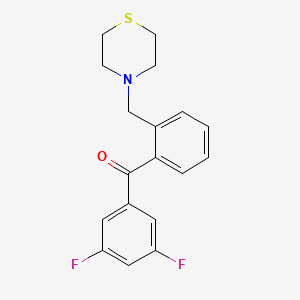

IUPAC Name |

3-(2-methylphenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F3O/c1-12-5-2-3-6-13(12)9-10-16(21)14-7-4-8-15(11-14)17(18,19)20/h2-8,11H,9-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTNHRZSPPQXLKT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CCC(=O)C2=CC(=CC=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50644034 |

Source

|

| Record name | 3-(2-Methylphenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898789-76-9 |

Source

|

| Record name | 3-(2-Methylphenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-2-fluorobenzophenone](/img/structure/B1327327.png)

![2'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3,4,5-trifluorobenzophenone](/img/structure/B1327330.png)

![Ethyl 4-[2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-4-oxobutyrate](/img/structure/B1327331.png)

![Ethyl 5-[2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-5-oxovalerate](/img/structure/B1327332.png)

![Ethyl 5-oxo-5-[2-(thiomorpholinomethyl)phenyl]valerate](/img/structure/B1327349.png)